3-(Hexylamino)propionitrile

Description

The exact mass of the compound 3-(Hexylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

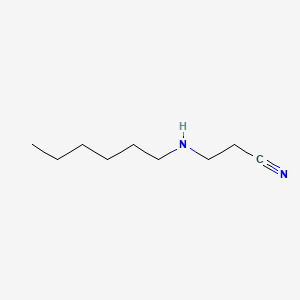

Structure

3D Structure

Properties

IUPAC Name |

3-(hexylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRLHYBIOCBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339674 | |

| Record name | 3-(Hexylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55490-85-2 | |

| Record name | 3-(Hexylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55490-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hexylamino)propionitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(Hexylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the aminonitrile family, is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules such as diamines, which are foundational building blocks in the development of polymers, pharmaceuticals, and agrochemicals. The synthesis of this compound is typically achieved through the cyanoethylation of hexylamine, a classic example of a Michael addition reaction.[1][2] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed to equip researchers and professionals with the detailed knowledge required for its effective application in a laboratory setting.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its handling, storage, and application in experimental design. This compound is a liquid at room temperature.[3] Key identifying information and physical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(hexylamino)propanenitrile | [3][4] |

| CAS Number | 55490-85-2 | [3][4] |

| Molecular Formula | C₉H₁₈N₂ | [3][4] |

| Molecular Weight | 154.26 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Purity | ≥99% (Typical) | [3] |

| InChI Key | IBFRLHYBIOCBTE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCCCCCNCCC#N | [3] |

Synthesis and Mechanism: The Cyanoethylation of Hexylamine

The principal route for synthesizing this compound is the cyanoethylation of 1-hexylamine. This reaction involves the addition of a primary amine to the electron-deficient double bond of acrylonitrile.[2][5]

Reaction Mechanism

Cyanoethylation is a nucleophilic conjugate addition (a Michael-type reaction) where the nucleophilic hexylamine attacks the β-carbon of acrylonitrile.[2][6] The nitrile group is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The reaction is typically base-catalyzed, although primary aliphatic amines are often sufficiently nucleophilic to react without a catalyst.[5]

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hexylamine attacks the β-carbon of acrylonitrile.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, resulting in the final product.

Caption: Mechanism of the Michael Addition of Hexylamine to Acrylonitrile.

Experimental Protocol

The following is a representative laboratory procedure for the synthesis of this compound.[1]

Materials:

-

1-Hexylamine (10 mmol)

-

Acrylonitrile (10 mmol)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add 1-hexylamine (10 mmol).

-

While stirring at room temperature (20°C), slowly add acrylonitrile (10 mmol) to the flask.

-

Allow the reaction mixture to stir at ambient temperature. The reaction is often exothermic and may require cooling to prevent excessive polymerization of acrylonitrile.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis until the starting materials are consumed (typically several hours).[1]

-

Upon completion, the resulting product can be purified by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent.

-

The purified fractions are combined and the solvent is removed via rotary evaporation to yield the final product. A typical yield for this type of reaction is around 80%.[1]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following table outlines the expected spectral data for this compound based on its functional groups and data from analogous compounds.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | -CH₃ (Hexyl) | ~0.9 ppm (t) | Triplet, integration of 3H. |

| -(CH₂)₄- (Hexyl) | ~1.3-1.5 ppm (m) | Complex multiplet, integration of 8H. | |

| -NH-CH₂- (Hexyl) | ~2.6 ppm (t) | Triplet, integration of 2H. | |

| -NH- | Variable | Broad singlet, chemical shift is concentration and solvent dependent. | |

| -CH₂-CN | ~2.5 ppm (t) | Triplet, integration of 2H.[7][8] | |

| -NH-CH₂-CH₂- | ~2.8 ppm (t) | Triplet, integration of 2H. | |

| ¹³C NMR | -C≡N | ~118-120 ppm | Characteristic nitrile carbon signal.[9] |

| Alkyl Chain (-CH₂) | ~14-50 ppm | Multiple signals corresponding to the different carbons in the hexyl and ethyl groups. | |

| IR Spectroscopy | -C≡N (Nitrile) | 2240-2260 cm⁻¹ (m) | Sharp, medium intensity band, characteristic of a nitrile stretch.[10][11][12] |

| N-H (Sec. Amine) | 3300-3500 cm⁻¹ (w) | Weak to medium, somewhat broad band. | |

| C-H (Aliphatic) | 2850-2960 cm⁻¹ (s) | Strong C-H stretching vibrations. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 154 | Corresponds to the molecular weight of the compound. |

| Fragmentation | Various | Expect fragmentation patterns corresponding to the loss of alkyl fragments and cleavage alpha to the nitrogen. |

Chemical Reactivity and Potential Transformations

The bifunctional nature of this compound allows for a range of chemical transformations at either the nitrile or the secondary amine group. This versatility is key to its utility as a synthetic intermediate.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo several important transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-(hexylamino)propanoic acid) or its corresponding salt. This reaction generates heat.[13][14]

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields N¹-hexylpropane-1,3-diamine, a valuable diamine monomer.

Reactions of the Secondary Amine Group

The secondary amine is nucleophilic and can participate in a variety of common amine reactions.

-

N-Alkylation/Acylation: The amine can be further alkylated or acylated to introduce additional functional groups.

-

Salt Formation: As a base, it readily reacts with acids to form ammonium salts.

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety. This compound is classified as hazardous.

Hazard Profile

The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | GHS07 (Harmful/Irritant)[3] |

| Skin Irritation | H315: Causes skin irritation.[4] | GHS07 (Harmful/Irritant)[3] |

| Eye Irritation | H319: Causes serious eye irritation.[4] | GHS07 (Harmful/Irritant)[3] |

| STOT SE | H335: May cause respiratory irritation.[4] | GHS07 (Harmful/Irritant)[3] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a chemical fume hood.[15][16] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[17][18] Avoid contact with skin.[15][17]

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[18] Do not breathe vapors or spray.[3][15]

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][17]

Conclusion

This compound is a synthetically useful molecule whose value is derived from its dual functionality. The cyanoethylation reaction provides a straightforward and high-yielding route for its synthesis. The distinct reactivity of its secondary amine and nitrile moieties allows for selective transformations, making it an important precursor for the synthesis of diamines, amino acids, and other nitrogen-containing heterocyclic compounds relevant to materials science and drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]

- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

-

PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]

- Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. (Source available through onlinelibrary.wiley.com)

-

PubChem. (n.d.). Propionitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Propylamino)propanenitrile. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Cyanomethylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

-

Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hexylamino)propanenitrile. Retrieved from [Link]

- Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.

-

NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(propylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

BMRB. (n.d.). Propionitrile. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(Hexylamino)propanenitrile | C9H18N2 | CID 557761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. organicreactions.org [organicreactions.org]

- 7. 3-Aminopropionitrile(151-18-8) 1H NMR spectrum [chemicalbook.com]

- 8. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]

- 9. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]

- 11. Propanenitrile, 3-(propylamino)- [webbook.nist.gov]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-[(2-ETHYLHEXYL)OXY]PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

- 16. airgas.com [airgas.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Hexylamino)propionitrile (CAS Number 55490-85-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Hexylamino)propionitrile, a molecule of interest in the fields of organic synthesis and medicinal chemistry. While direct research on this specific compound is limited, this document synthesizes available data and draws logical inferences from closely related and well-studied aminopropionitrile analogs to offer valuable insights for researchers and drug development professionals.

Introduction: The Potential of N-Substituted β-Aminopropionitriles

This compound, also known as N-hexyl-β-alaninenitrile, belongs to the class of N-substituted β-aminopropionitriles. This family of compounds has garnered significant attention due to the biological activity of its parent molecule, β-aminopropionitrile (BAPN). BAPN is a well-characterized, irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme in the cross-linking of collagen and elastin.[1][2][3] The inhibition of LOX has profound implications in various pathological conditions, including fibrosis and cancer metastasis, making its derivatives attractive candidates for therapeutic development.[1][2]

The introduction of a hexyl group to the core aminopropionitrile structure is expected to significantly increase its lipophilicity. This modification can have a substantial impact on the compound's pharmacokinetic and pharmacodynamic properties, potentially influencing its membrane permeability, target engagement, and metabolic stability.[4][5] This guide will explore the knowns and logical extrapolations regarding the synthesis, properties, potential applications, and safe handling of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source/Reference |

| CAS Number | 55490-85-2 | N/A |

| Molecular Formula | C₉H₁₈N₂ | N/A |

| Molecular Weight | 154.26 g/mol | N/A |

| Appearance | Liquid (predicted) | Inferred from similar compounds |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in organic solvents; limited water solubility (predicted) | Inferred from structure |

| LogP (predicted) | ~2.5 - 3.0 | Inferred from structure |

Synthesis and Purification

The most common and straightforward method for the synthesis of N-substituted β-aminopropionitriles is the aza-Michael addition of a primary amine to acrylonitrile.[6] This reaction is typically efficient and can often be performed under mild conditions.

Synthetic Workflow: Aza-Michael Addition

The synthesis of this compound involves the conjugate addition of hexylamine to acrylonitrile. The general reaction scheme is depicted below.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure based on known Michael additions of amines to acrylonitrile and should be optimized for specific laboratory conditions.[6]

Materials:

-

Hexylamine (1.0 eq)

-

Acrylonitrile (1.0 - 1.2 eq)

-

Solvent (e.g., methanol, ethanol, or neat)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with hexylamine. If using a solvent, add it to the flask.

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the stirred solution of hexylamine. The reaction can be exothermic, so controlled addition is recommended. For neat reactions, the mixture may be cooled in an ice bath during addition.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Solvent: The choice of solvent can influence the reaction rate. Polar protic solvents like methanol can facilitate the reaction. Performing the reaction neat (without solvent) can be more environmentally friendly and may lead to faster reaction times.[5]

-

Stoichiometry: A slight excess of acrylonitrile can be used to ensure complete conversion of the amine, but this may lead to the formation of the bis-adduct, bis(2-cyanoethyl)hexylamine, as a byproduct.

-

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion.

Potential Applications in Drug Development: A Focus on Lysyl Oxidase Inhibition

Given that β-aminopropionitrile (BAPN) is a known irreversible inhibitor of lysyl oxidase (LOX), it is highly probable that this compound also exhibits inhibitory activity against this enzyme family.[1][3] The hexyl substituent may influence the potency and selectivity of the compound.

The Lysyl Oxidase (LOX) Pathway and Its Role in Disease

LOX enzymes are responsible for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] This process is essential for the structural integrity of tissues. However, dysregulation of LOX activity is implicated in several diseases:

-

Fibrosis: Excessive LOX activity leads to the stiffening of tissues, a hallmark of fibrotic diseases affecting organs such as the liver, lungs, and kidneys.[2]

-

Cancer: LOX is often upregulated in tumors, where it promotes the stiffening of the tumor microenvironment, which in turn enhances cancer cell proliferation, invasion, and metastasis.[1][7]

Caption: The role of Lysyl Oxidase in disease and potential inhibition.

Structure-Activity Relationship (SAR) Insights

The aminopropionitrile moiety is the key pharmacophore responsible for the irreversible inhibition of LOX. The primary amine of BAPN is thought to be oxidized by the enzyme, leading to the formation of a reactive species that covalently modifies the active site.[8] The N-hexyl group in this compound would alter the steric and electronic properties around the nitrogen atom, which could affect its interaction with the LOX active site. Furthermore, the increased lipophilicity conferred by the hexyl chain may enhance its ability to penetrate cell membranes and access the enzyme.[4][5]

Analytical Methodologies

The analysis of this compound can be approached using standard chromatographic and spectroscopic techniques.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to that used for other aminopropionitriles, would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or trifluoroacetic acid) would likely provide good separation.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted volatility, GC-MS is a viable technique for the analysis of this compound. A standard non-polar or moderately polar capillary column would be appropriate.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive quantification in biological matrices, an LC-MS/MS method would be the gold standard. This would likely involve derivatization of the amine group to enhance ionization efficiency and chromatographic retention.[11]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the hexyl chain, a series of multiplets for the methylene groups of the hexyl chain and the propionitrile backbone, and a singlet for the NH proton.[12][13][14]

-

¹³C NMR: The spectrum would show characteristic signals for the nitrile carbon (around 118-120 ppm), and distinct signals for the carbons of the hexyl chain and the propionitrile backbone.[15][16]

-

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected in the range of 2240-2260 cm⁻¹. An N-H stretching band would also be present around 3300-3500 cm⁻¹.[17][18]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak at m/z 154, along with characteristic fragmentation patterns resulting from the loss of alkyl fragments and the cyano group.[19][20]

Safety and Handling

General Precautions:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22][23]

-

Toxicity: Aminopropionitriles can be toxic if ingested, inhaled, or absorbed through the skin. Acrylonitrile is a known carcinogen and teratogen.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[23]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule with significant, albeit underexplored, potential in the field of drug discovery. Its structural similarity to the known lysyl oxidase inhibitor β-aminopropionitrile suggests that it may also target this important enzyme family. The addition of the hexyl group is a rational design element to enhance its drug-like properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro assays to determine its inhibitory activity against LOX and other related enzymes. Subsequent studies could then explore its effects in cellular and animal models of fibrosis and cancer to validate its therapeutic potential. The development of robust analytical methods will be crucial for these future investigations. This technical guide provides a solid foundation for initiating such research endeavors.

References

-

Aminopropionitrile – Knowledge and References - Taylor & Francis. (URL: [Link])

-

3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem. (URL: [Link])

-

Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - NIH. (URL: [Link])

-

In vitro neuronal changes induced by beta-aminopropionitrile - PubMed. (URL: [Link])

-

Material Safety Data Sheet acc. to OSHA and ANSI. (URL: [Link])

-

3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

-

Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC - NIH. (URL: [Link])

-

Advances in the synthesis of β-alanine - Frontiers. (URL: [Link])

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (URL: [Link])

-

1H NMR and 13C NMR spectral date of compounds - The Royal Society of Chemistry. (URL: [Link])

-

Pharmacokinetic Analysis of Beta-Aminopropionitrile in Rabbits - PubMed. (URL: [Link])

-

Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - MDPI. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed. (URL: [Link])

-

Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - MDPI. (URL: [Link])

-

New synthesis of N -alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (URL: [Link])

-

Propionitrile - Wikipedia. (URL: [Link])

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (URL: [Link])

-

Propanenitrile, 3-(methylamino)- - the NIST WebBook. (URL: [Link])

-

Propanenitrile, 3-(dimethylamino)- - the NIST WebBook. (URL: [Link])

-

Propanenitrile, 3-(ethylphenylamino)- - the NIST WebBook. (URL: [Link])

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. (URL: [Link])

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure-Activity Relationships [iris.unimore.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic analysis of beta-aminopropionitrile in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propanenitrile, 3-(dimethylamino)- [webbook.nist.gov]

- 11. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. rsc.org [rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 20. Propanenitrile, 3-(ethylphenylamino)- [webbook.nist.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. hmdb.ca [hmdb.ca]

Synthesis of 3-(Hexylamino)propionitrile from hexylamine

An In-depth Technical Guide to the Synthesis of 3-(Hexylamino)propionitrile from Hexylamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in modern organic synthesis. The core of this process lies in the aza-Michael addition, or cyanoethylation, of hexylamine with acrylonitrile. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and explores critical parameters for process optimization. Emphasizing scientific integrity and practical insights, this guide is designed to equip researchers with the knowledge to perform this synthesis efficiently and safely, ensuring high yield and purity of the final product.

Introduction: Significance and Synthetic Strategy

This compound is a versatile bifunctional molecule possessing both a secondary amine and a nitrile moiety. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The secondary amine can be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions.

The most direct and atom-economical approach to this compound is the conjugate addition of hexylamine to acrylonitrile.[1][2] This reaction, a classic example of an aza-Michael addition, is highly efficient and typically proceeds under mild conditions.[1][3][4] The primary amine acts as the nucleophile (Michael donor), and the α,β-unsaturated nitrile serves as the electrophile (Michael acceptor).[1]

Mechanistic Insights: The Aza-Michael Addition

The synthesis of this compound from hexylamine and acrylonitrile is governed by the aza-Michael reaction mechanism.[1][4] Understanding this mechanism is paramount for controlling the reaction and minimizing side products.

The reaction proceeds in the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hexylamine at the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile group renders the β-carbon electrophilic.[2]

-

Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient zwitterionic intermediate. In this species, the nitrogen atom carries a formal positive charge, and the α-carbon of the acrylonitrile moiety bears a negative charge, which is stabilized by resonance with the nitrile group.[1]

-

Proton Transfer: The final step involves a proton transfer from the positively charged nitrogen to the carbanion. This can occur intramolecularly or be mediated by the solvent or other amine molecules, leading to the formation of the stable this compound product.

Figure 1: Conceptual overview of the aza-Michael addition mechanism.

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Hexylamine | 101.19 | 111-26-2 | Corrosive, Flammable |

| Acrylonitrile | 53.06 | 107-13-1 | Toxic, Flammable, Carcinogen[5][6][7][8] |

| Diethyl Ether | 74.12 | 60-29-7 | Highly Flammable |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying Agent |

Equipment

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Charge the flask with hexylamine (10.12 g, 0.1 mol).

-

Cooling: Place the flask in an ice-water bath and begin stirring. Allow the hexylamine to cool to between 0 and 5 °C. This initial cooling is critical to manage the exothermic nature of the reaction upon addition of acrylonitrile.

-

Acrylonitrile Addition: Add acrylonitrile (5.31 g, 0.1 mol) dropwise to the cooled and stirred hexylamine over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A slow, controlled addition prevents a dangerous temperature spike and minimizes the formation of byproducts.[9]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours) to ensure complete conversion.

-

Workup and Purification: a. If any solvent was used, remove it under reduced pressure using a rotary evaporator. For this neat reaction, this step is omitted. b. The resulting crude product can often be of sufficient purity. For higher purity, dissolve the crude oil in diethyl ether (50 mL) and transfer to a separatory funnel. c. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 25 mL) to remove any minor water-soluble impurities. d. Separate the organic layer and dry it over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound as a colorless to pale yellow oil. A yield of over 80% can be expected.[3]

Scientific Rationale and Process Optimization

The choices made in the experimental protocol are grounded in the chemical principles of the aza-Michael reaction.

-

Solvent Selection: The reaction is often performed "neat" (without a solvent), which is highly efficient in terms of atom economy and reactor volume.[3] If a solvent is desired to aid in heat dissipation, protic solvents like ethanol or aprotic solvents like acetonitrile can be used.

-

Temperature Control: The exothermicity of the reaction necessitates careful temperature management. Failure to control the temperature can lead to runaway reactions and increased formation of the bis-adduct, 3,3'-(hexylazanediyl)dipropionitrile, where a second molecule of acrylonitrile reacts with the product.[1]

-

Stoichiometry: A 1:1 molar ratio of reactants is typically employed. Using a large excess of acrylonitrile will significantly favor the formation of the undesired bis-adduct. Conversely, a large excess of hexylamine would complicate purification.

-

Catalysis: While the reaction proceeds readily without a catalyst due to the inherent nucleophilicity and basicity of hexylamine, it can be accelerated with mild acid or base catalysts.[2] However, for this specific transformation, catalysis is generally unnecessary.

Safety and Hazard Management

Both reactants in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Acrylonitrile: Acrylonitrile is highly flammable, toxic by inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[5][6][7][8] It is also prone to hazardous polymerization, especially in the presence of bases or upon exposure to light and heat.[5][6] All manipulations must be conducted in a certified chemical fume hood.[5] Wear appropriate gloves, splash-proof goggles, and a lab coat.[5][10]

-

Hexylamine: Hexylamine is a corrosive and flammable liquid that can cause severe skin burns and eye damage. Handle with care, avoiding inhalation and skin contact.

All chemical waste must be disposed of in accordance with institutional and local regulations.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ confirms the presence of the nitrile (C≡N) group. A peak in the 3300-3500 cm⁻¹ region will indicate the N-H stretch of the secondary amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a distinct signal pattern corresponding to the protons of the hexyl group and the two ethyl groups of the propionitrile moiety, with integrations consistent with the structure.

-

¹³C NMR: Will show the correct number of signals for the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₈N₂ = 154.25 g/mol ).

Conclusion

The synthesis of this compound via the aza-Michael addition of hexylamine to acrylonitrile is a highly effective and straightforward transformation. This guide has detailed the mechanistic underpinnings, provided a validated experimental protocol, and emphasized the critical importance of safety and reaction control. By understanding the principles outlined herein, researchers can confidently and safely produce this valuable synthetic intermediate in high yield and purity, enabling its use in a multitude of research and development applications.

References

- Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-105.

-

Organic Syntheses. (n.d.). Procedure for related aminopropionitrile synthesis. Retrieved from [Link]

- Rajasekaran, et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

-

INOVYN. (n.d.). Acrylonitrile Product Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, May 24). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]

-

GOV.UK. (2023, November). Incident management Acrylonitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]

-

Semantic Scholar. (2018, January 4). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. chemos.de [chemos.de]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

In-Depth Technical Guide to 3-(Hexylamino)propionitrile: Molecular Structure, Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hexylamino)propionitrile, a bifunctional organic molecule, presents a compelling case for its utility as a versatile intermediate in synthetic chemistry. Possessing both a secondary amine and a nitrile moiety, this compound offers dual reactivity, enabling its use as a foundational building block for a diverse range of more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential applications, with a particular focus on its emerging role as a corrosion inhibitor. The information herein is curated to provide not only factual data but also a deeper understanding of the scientific principles governing its behavior and utility.

Molecular Identity and Structure

Unambiguous identification and a clear understanding of the molecular structure are paramount for the effective utilization of any chemical compound in a research and development setting.

Chemical Formula, Molecular Weight, and CAS Number

-

Molecular Formula: C₉H₁₈N₂

-

Molecular Weight: 154.26 g/mol

-

CAS Number: 14514-37-9

Molecular Structure

This compound features a hexyl group covalently bonded to the nitrogen atom of a β-aminopropionitrile framework. This structure imparts both nucleophilic and electrophilic characteristics, stemming from the secondary amine and the nitrile group, respectively.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Characteristics

The physical properties of this compound are essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 115-117 °C at 2 mmHg | |

| Density | 0.861 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.446 | |

| Flash Point | >230 °F (>110 °C) |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis

Spectroscopic data provides a molecular fingerprint, crucial for structure confirmation and purity assessment. While experimental spectra are the gold standard, predicted data offers valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | t | 2H | -CH₂-CN |

| ~2.7 | t | 2H | Hexyl-NH-CH₂- |

| ~2.5 | t | 2H | Hexyl-CH₂-NH- |

| ~1.8 | br s | 1H | -NH- |

| ~1.4 | m | 2H | -CH₂-CH₂-NH- |

| ~1.2 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.8 | t | 3H | -CH₃ |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~118 | -CN |

| ~49 | Hexyl-CH₂-NH- |

| ~43 | -NH-CH₂- |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~26 | -CH₂- |

| ~22 | -CH₂- |

| ~17 | -CH₂-CN |

| ~14 | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350-3300 | N-H Stretch (Secondary Amine) |

| ~2930, ~2860 | C-H Stretch (Aliphatic) |

| ~2250 | C≡N Stretch (Nitrile) |

| ~1120 | C-N Stretch |

Table 4: Predicted Characteristic IR Absorptions.

Synthesis: Cyanoethylation of Hexylamine

The most direct and common route for the synthesis of this compound is the Michael addition of hexylamine to acrylonitrile, a reaction known as cyanoethylation. This reaction is typically base-catalyzed, although with aliphatic amines, it can often proceed without a catalyst.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound via the cyanoethylation of hexylamine.

Materials:

-

Hexylamine

-

Acrylonitrile

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with hexylamine. Begin stirring and cool the flask in an ice bath.

-

Addition of Acrylonitrile: Add acrylonitrile dropwise to the cooled and stirred hexylamine. The exothermic nature of the reaction necessitates slow addition to maintain a low temperature and prevent polymerization of acrylonitrile.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final product.

Rationale for Experimental Choices: The controlled, cooled addition of acrylonitrile is critical to manage the exothermicity of the Michael addition. Vacuum distillation is employed for purification due to the relatively high boiling point of the product; distillation at atmospheric pressure would require temperatures that could lead to decomposition.

Applications in Materials Science

The unique molecular structure of this compound makes it a promising candidate for various applications, most notably as a corrosion inhibitor.

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals in acidic environments. The nitrogen atoms in this compound can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The hexyl group contributes to this protective layer by creating a hydrophobic barrier. Research on analogous compounds, such as 3-cyclohexylamino-propionitrile, has demonstrated high inhibition efficiency on steel in hydrochloric acid solutions.[1]

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated fume hood.

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly sealed.

References

-

Der Pharma Chemica. (2012). The effect of 3-cyclohexylamino-propionitrile and aminocyclohexane on the behaviour steel in HCl solution. Der Pharma Chemica, 4(4), 1522-1534. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of 3-(Hexylamino)propionitrile: A Predictive and Methodological Guide

Preamble: The Challenge of Characterizing Novel Molecules

In the realm of chemical research and drug development, the synthesis of novel molecules often outpaces the public availability of their comprehensive analytical data. 3-(Hexylamino)propionitrile, a molecule of interest for its potential applications in organic synthesis and materials science, represents such a case. While a wealth of spectroscopic information exists for its structural analogs, a complete, publicly archived dataset for this compound remains elusive.

This guide, therefore, adopts a dual approach. Firstly, it presents a predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This predictive framework is built upon fundamental spectroscopic principles and validated by comparative analysis with closely related, well-characterized molecules. Secondly, it provides detailed, field-proven methodologies for acquiring and interpreting this data, empowering researchers to generate and validate their own experimental results. This document is designed to serve as a robust technical resource for scientists engaged in the synthesis, identification, and application of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound, comprising a hexyl group attached to the nitrogen of a β-aminopropionitrile moiety, dictates its characteristic spectroscopic features.

Chemical Structure:

Our predictive analysis is grounded in the well-documented spectral data of homologous compounds such as 3-(Ethylamino)propionitrile, 3-(Methylamino)propionitrile, and 3-(Propylamino)propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating amino group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~2.85 | Triplet | 2H | -NH-CH₂ -CH₂-CN | The methylene group alpha to the nitrile is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the cyano group. Data from analogs like 3-(ethylamino)propionitrile supports this prediction. |

| ~2.65 | Triplet | 2H | -NH-CH₂-CH₂ -CN | This methylene group, adjacent to the nitrogen, will be slightly more shielded than its counterpart closer to the nitrile. |

| ~2.55 | Triplet | 2H | -CH₂-CH₂ -NH- | The methylene group of the hexyl chain directly attached to the nitrogen will be deshielded by the electronegative nitrogen atom. |

| ~1.45 | Multiplet | 2H | -CH₂ -CH₂-NH- | This methylene group is further from the influence of the nitrogen and will appear in the typical aliphatic region. |

| ~1.30 | Multiplet | 6H | -(CH₂ )₃-CH₃ | The three central methylene groups of the hexyl chain are electronically similar and are expected to overlap, creating a complex multiplet. |

| ~0.90 | Triplet | 3H | -CH₃ | The terminal methyl group of the hexyl chain will be the most upfield signal, appearing as a clean triplet due to coupling with the adjacent methylene group. |

| Broad Singlet | 1H | -NH - | The proton on the secondary amine will likely appear as a broad singlet and its chemical shift can be highly variable depending on concentration and solvent. It may also exchange with deuterium in solvents like D₂O, causing it to disappear from the spectrum. |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~118 | -C ≡N | The nitrile carbon is characteristically found in this downfield region. This is a highly conserved chemical shift across various nitriles. |

| ~49 | -C H₂-NH- | The carbon of the hexyl chain bonded to the nitrogen will be deshielded. |

| ~45 | -NH-C H₂-CH₂-CN | This carbon is influenced by both the nitrogen and the nitrile group. |

| ~31.5 | -C H₂-CH₂-NH- | A typical chemical shift for a methylene carbon in a long alkyl chain. |

| ~29 | -(C H₂)₂-CH₃ | The internal methylene carbons of the hexyl chain are expected to have similar chemical shifts. |

| ~26.5 | -CH₂-C H₂-CH₂-NH- | Another methylene carbon of the hexyl chain. |

| ~22.5 | -C H₂-CH₃ | The methylene carbon adjacent to the terminal methyl group. |

| ~17 | -NH-CH₂-C H₂-CN | This carbon, alpha to the nitrile, will be significantly shielded compared to the nitrile carbon itself. |

| ~14 | -C H₃ | The terminal methyl carbon of the hexyl group will be the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale and Comparative Insights |

| ~3300-3400 | Weak-Medium, Broad | N-H Stretch | Secondary Amine | The broadening is due to hydrogen bonding. This is a characteristic peak for secondary amines. |

| ~2950-2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) | Multiple strong peaks are expected in this region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the hexyl and propionitrile moieties. |

| ~2245 | Medium-Strong, Sharp | C≡N Stretch | Nitrile | The nitrile stretch is a very characteristic and sharp peak, making it an excellent diagnostic tool. Its position is relatively insensitive to the rest of the molecule's structure. |

| ~1465 | Medium | C-H Bend | Methylene (Scissoring) | This absorption is typical for the bending vibration of CH₂ groups. |

| ~1120 | Medium | C-N Stretch | Aliphatic Amine | The C-N stretching vibration is often found in this region of the fingerprint. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation. For this compound (Molecular Formula: C₉H₁₈N₂, Molecular Weight: 154.25 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 154 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may be weak due to the facile fragmentation of the aliphatic amine.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This will lead to the formation of a stable iminium ion.

-

Cleavage of the hexyl chain will result in a fragment at m/z = 125 ([M-C₂H₅]⁺).

-

Cleavage of the propionitrile side chain is less likely but could produce a fragment at m/z = 98 ([M-C₃H₄N]⁺).

-

-

Loss of the Propionitrile Moiety: Fragmentation could lead to the loss of the propionitrile group, resulting in a hexylaminium ion.

-

Experimental Protocols and Methodologies

To empirically validate the predicted spectroscopic data, the following standard operating procedures are recommended.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ to the NMR tube.

-

Securely cap the NMR tube and gently vortex the sample until it is fully dissolved.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 500 MHz, 16 scans, 2-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 125 MHz, 1024 scans).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

Diagram of NMR Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Method

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

This compound sample (1-2 drops)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.

Diagram of FTIR-ATR Workflow:

Caption: The process flow for analyzing a sample using Gas Chromatography-Mass Spectrometry.

Conclusion and Forward Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound, coupled with detailed methodologies for its empirical verification. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound scientific principles and comparisons with known analogs, offering a reliable starting point for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret their own data, contributing to the growing body of knowledge on this and related compounds. The interplay between predictive analysis and empirical validation is a cornerstone of modern chemical research, enabling the efficient and accurate characterization of novel molecular entities.

References

- Spectral data for analogous compounds were referenced from publicly available databases such as the NIST Chemistry WebBook and PubChem. Specific data points for these analogs can be found within the search results provided in the development of this guide.

- General principles of NMR, IR, and Mass Spectrometry are based on standard organic chemistry and spectroscopy textbooks. A recommended resource is "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

Solubility of 3-(Hexylamino)propionitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Hexylamino)propionitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in various research and development sectors, including drug discovery. The document elucidates the fundamental principles governing its solubility in a range of organic solvents. A predictive solubility profile is presented, categorized by solvent class, to guide formulation and experimental design. Furthermore, a detailed, step-by-step protocol for the experimental determination of solubility is provided, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound to harness its full potential.

Introduction to this compound and the Significance of Solubility

This compound, with the chemical formula C₉H₁₈N₂ and a molecular weight of 154.26 g/mol , is an organic compound featuring both a polar nitrile group (-C≡N) and a nonpolar hexyl chain.[1] This amphiphilic nature imparts a unique solubility profile that is critical to its application in various chemical and biological systems. In the context of drug development and medicinal chemistry, the nitrile group is a recognized pharmacophore that can participate in key interactions with biological targets.[2] The solubility of a compound is a pivotal physicochemical property that influences its bioavailability, formulation, and efficacy. A thorough understanding of a compound's solubility in different solvent systems is therefore a prerequisite for its successful application, from laboratory research to industrial-scale production.[3]

Theoretical Framework: The Principles of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: A specific, strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The structure of this compound possesses a polar nitrile group and a secondary amine, which can act as a hydrogen bond acceptor and donor, respectively. Conversely, the hexyl group is nonpolar and interacts primarily through van der Waals forces. The overall solubility of the molecule in a given solvent will be a balance of these competing characteristics.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on its structure and the "like dissolves like" principle. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments that can interact favorably with the polar nitrile and amine groups of the solute. The alkyl chain of the solute will have some unfavorable interactions, but the polar interactions are expected to dominate. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High (in alcohols), Low (in water) | Alcohols can act as both hydrogen bond donors and acceptors, leading to favorable interactions. Water is a highly polar protic solvent, but the long nonpolar hexyl chain is expected to significantly limit solubility.[6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar hexyl chain will interact favorably with nonpolar solvents through van der Waals forces. The polar head group will have unfavorable interactions, but the long alkyl chain should drive solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds. They can interact with both the polar and nonpolar regions of this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.[7][8]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Implications for Research and Drug Development

The solubility profile of this compound has significant implications for its practical application:

-

Reaction Chemistry: The choice of solvent for chemical reactions involving this compound will depend on the solubility of all reactants and the desired reaction conditions. Its predicted high solubility in polar aprotic and chlorinated solvents makes them good candidates for reaction media.

-

Purification: Understanding its solubility is crucial for developing effective purification methods such as crystallization and chromatography.[4] For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be ideal for recrystallization.

-

Formulation Development: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a critical factor in designing a stable and bioavailable formulation. The amphiphilic nature of this compound may allow for its formulation in both aqueous and lipid-based delivery systems, potentially with the use of co-solvents or surfactants.

-

Biological Assays: For in vitro biological testing, the compound is often first dissolved in a solvent like DMSO and then diluted in an aqueous buffer.[7] Knowledge of its solubility in both the stock solvent and the final assay medium is essential to avoid precipitation and ensure accurate results.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Chemistry, Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

PubChem. (n.d.). 3-(Ethylamino)propionitrile. [Link]

-

Mol-Instincts. (n.d.). Propionitrile (C3H5N) properties. [Link]

-

ChemBK. (n.d.). 3-(dimethylamino)propanenitrile. [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propionitrile. [Link]

-

Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. [Link]

-

Journal of Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubChem. (n.d.). Propionitrile. [Link]

-

National Center for Biotechnology Information. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- Google Patents. (2003). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

-

PubChem. (n.d.). 3-(Propylamino)propanenitrile. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Aminopropionitriles

Abstract

Aminopropionitriles, particularly β-aminopropionitrile (BAPN), are foundational building blocks in modern organic synthesis and drug development.[1][2] Their utility stems from the presence of two highly versatile functional groups: a primary amine and a nitrile. This guide provides an in-depth exploration of the nitrile group's reactivity within this molecular framework. We will dissect the electronic interplay between the amino and nitrile moieties, detail the principal chemical transformations—including hydrolysis, reduction, and cycloaddition—and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of aminopropionitriles.

Introduction: The Synthetic Value of Aminopropionitriles

Aminopropionitriles are bifunctional organic compounds that serve as crucial intermediates for synthesizing a wide array of more complex molecules, such as diamines, amino acids, and various heterocycles.[1][3] The most prominent member of this class, 3-aminopropionitrile (β-aminopropionitrile or BAPN), is a colorless liquid prepared industrially from the reaction of acrylonitrile with ammonia.[4][5]

The synthetic power of these molecules lies in the distinct and tunable reactivity of the nitrile (-C≡N) and amino (-NH₂) groups. The nitrile group, characterized by a polarized carbon-nitrogen triple bond, renders the carbon atom electrophilic and susceptible to nucleophilic attack.[6][7] The amino group, a potent nucleophile and base, modulates the electronic properties of the nitrile and offers an additional site for chemical modification. The spatial relationship between these two groups (α, β, etc.) critically influences the molecule's overall reactivity profile, with α-aminonitriles often exhibiting greater reactivity at the nitrile group compared to their β-isomers due to electronic effects.[8]

Beyond its role as a synthetic intermediate, BAPN itself exhibits significant biological activity as a selective, irreversible inhibitor of lysyl oxidase (LOX).[9][10] This enzyme is critical for the cross-linking of collagen and elastin. By inhibiting LOX, BAPN prevents the formation of stable collagen cross-links, a property that has been explored in rheumatology and oncology.[5][9]

Synthesis of β-Aminopropionitrile

The most common and industrially scalable method for producing β-aminopropionitrile is the Michael addition of ammonia to acrylonitrile.[3][11][12] This reaction is typically performed using aqueous or anhydrous ammonia.

Caption: Synthesis of β-aminopropionitrile via Michael addition.

Experimental Protocol: Synthesis of β-Aminopropionitrile

Caution: Acrylonitrile is a toxic and flammable compound. This procedure must be performed in a well-ventilated fume hood.

-

Reaction Setup: In a heavy-walled, pressure-safe bottle, place 400 mL of concentrated ammonium hydroxide (28-30%).[12]

-

Addition of Acrylonitrile: Cool 100 mL (80 g, 1.5 moles) of acrylonitrile and add it to the ammonium hydroxide.[12]

-

Sealing and Reaction: Securely seal the bottle. Shake the mixture intermittently. The two phases will become homogeneous after approximately 5 minutes as the reaction proceeds.[12]

-

Incubation: Allow the reaction mixture to stand at room temperature overnight in the fume hood.

-

Workup: Transfer the reaction mixture to a distillation flask.

-

Purification: Fractionally distill the mixture. Water and excess ammonia will distill first, followed by the product, β-aminopropionitrile (boiling point ~185 °C at atmospheric pressure, though vacuum distillation is preferred to prevent polymerization).[5][13] A common byproduct, bis-(β-cyanoethyl)amine, may also form.[3][12]

Key Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into amines, amides, and carboxylic acids, making aminopropionitriles valuable synthetic precursors.[3]

| Transformation | Reagents & Conditions | Product Functional Group | Example Product from BAPN |

| Hydrolysis | H₃O⁺, Δ or NaOH, H₂O, Δ | Carboxylic Acid | β-Alanine |

| Partial Hydrolysis | H₂O₂, base or H₂SO₄ (controlled) | Amide | 3-Aminopropionamide |

| Reduction | LiAlH₄ then H₂O; or H₂, Raney Ni/Pd | Primary Amine | 1,3-Diaminopropane |

| Reaction with Grignard | 1. RMgX; 2. H₃O⁺ | Ketone | R-CO-CH₂-CH₂-NH₂ |

3.1. Hydrolysis to Carboxylic Acids

The complete hydrolysis of the nitrile group affords a carboxylic acid, a transformation of significant importance for producing amino acids like β-alanine from BAPN.[5][14] The reaction proceeds through an amide intermediate and can be catalyzed by either acid or base.[7][15]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 10 g of β-aminopropionitrile.

-

Acid Addition: Slowly add 50 mL of 6M hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling & Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. The free amino acid can be obtained by neutralization with a suitable base (e.g., triethylamine or by using an ion-exchange resin).

3.2. Reduction to Diamines

The reduction of the nitrile group is a powerful method for synthesizing primary amines. In the case of aminopropionitriles, this yields valuable diamines. The most common and effective laboratory-scale reagent for this transformation is lithium aluminum hydride (LiAlH₄).[6][15] Catalytic hydrogenation over Raney Nickel or Palladium is also a viable, industrially preferred method.[16]

Caption: Mechanism of nitrile reduction with LiAlH₄.

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2 equivalents) in anhydrous diethyl ether or THF.

-